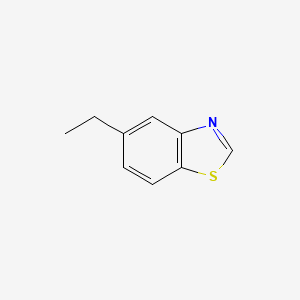

5-Ethyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

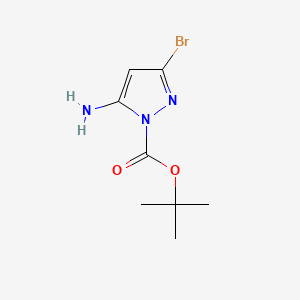

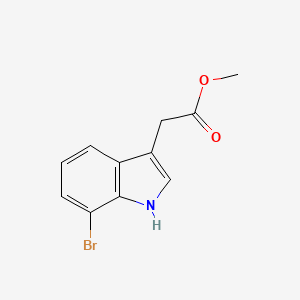

5-エチル-1,3-ベンゾチアゾールは、ベンゾチアゾールファミリーに属する有機化合物です。ベンゾチアゾールは、チアゾール環にベンゼン環が縮合した複素環式化合物です。 これらの化合物は、多様な生物活性を示すことが知られており、医薬品化学、農業、材料科学で広く使用されています .

2. 製法

合成経路と反応条件

5-エチル-1,3-ベンゾチアゾールの合成には、通常、2-アミノベンゼンチオールと適切なアルデヒドまたはケトンを縮合させる反応が用いられます。 一般的な方法の1つは、2-アミノベンゼンチオールをエチルアルデヒドと酸性条件下で反応させることで、目的のベンゾチアゾール誘導体が生成されます .

工業的製造方法

ベンゾチアゾール誘導体の工業的製造では、多くの場合、同様の合成経路が用いられますが、より大規模に行われます。 連続フローリアクターやマイクロ波アシスト合成を用いることで、反応効率と収率を向上させることができます .

3. 化学反応解析

反応の種類

5-エチル-1,3-ベンゾチアゾールは、以下の化学反応を起こす可能性があります。

酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。

還元: 還元反応は、チアゾール環をチアゾリジン環に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

酸化: スルホキシドとスルホン。

還元: チアゾリジン誘導体。

置換: さまざまな置換ベンゾチアゾール誘導体.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions, leading to the formation of the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield .

化学反応の分析

Types of Reactions

5-Ethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted benzothiazole derivatives.

科学的研究の応用

5-エチル-1,3-ベンゾチアゾールは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性および抗ウイルス性に関する可能性が調査されています。

医学: 抗がん剤および酵素阻害剤としての可能性が探求されています。

作用機序

5-エチル-1,3-ベンゾチアゾールの作用機序は、その用途によって異なります。医薬品化学では、標的酵素の活性部位に結合することで酵素阻害剤として作用し、それらの活性を阻害する可能性があります。 この化合物は、アポトーシスに関与する細胞経路と相互作用し、癌細胞で細胞死を引き起こす可能性もあります .

類似化合物との比較

類似化合物

ベンゾチアゾール: 類似の生物活性を持つ母化合物。

2-メチルベンゾチアゾール: 異なる特性を持つ別の誘導体。

6-クロロベンゾチアゾール: 抗菌活性で知られています.

独自性

5-エチル-1,3-ベンゾチアゾールは、その特定の置換パターンにより、反応性と生物活性を変化させる可能性があります。 エチル基の存在は、その親油性を高める可能性があり、細胞膜を透過し、細胞内標的に作用する能力を向上させる可能性があります .

特性

分子式 |

C9H9NS |

|---|---|

分子量 |

163.24 g/mol |

IUPAC名 |

5-ethyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H9NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h3-6H,2H2,1H3 |

InChIキー |

UMAALFHXVULYAZ-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=C(C=C1)SC=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)

![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)

![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)

![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)

![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)

![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)